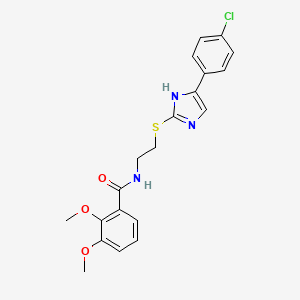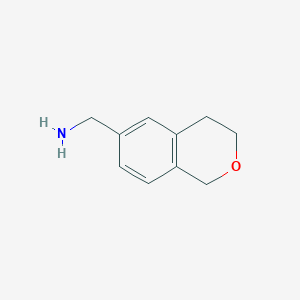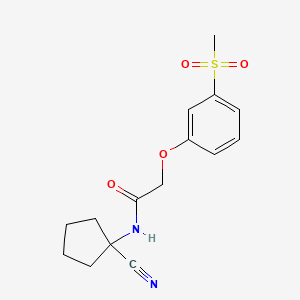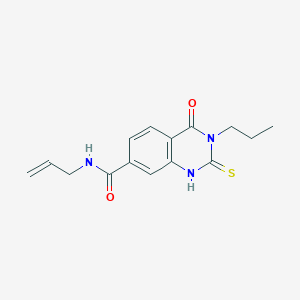
3-(三甲基甲硅烷基乙炔基)-1H-吲哚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trimethylsilylethynyl)-1H-indole is an organic compound that features an indole core substituted with a trimethylsilylethynyl group at the 3-position. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research and industry.
科学研究应用
3-(Trimethylsilylethynyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a precursor for drug development, particularly in the synthesis of indole-based therapeutic agents.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
Target of Action
It’s worth noting that trimethylsilyl (tms) groups are often used in organic chemistry to increase the volatility of compounds, making them more amenable to analysis by gas chromatography or mass spectrometry .
Mode of Action
Ethynyltrimethylsilane, a related compound, has been reported to act as a substrate for nickel-catalyzed cross-coupling with benzonitriles . This suggests that 3-(Trimethylsilylethynyl)-1H-indole might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with trimethylsilyl groups are known to be involved in various chemical reactions, including derivatization of non-volatile compounds and acting as temporary protecting groups during chemical synthesis .
Pharmacokinetics
The trimethylsilyl group is known for its chemical inertness, which could potentially influence the compound’s bioavailability .
Result of Action
The presence of the trimethylsilyl group can make compounds more volatile, often making them more amenable to analysis by gas chromatography or mass spectrometry .
Action Environment
The trimethylsilyl group is known for its chemical inertness, suggesting that it may confer some level of environmental stability to the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilylethynyl)-1H-indole typically involves the Sonogashira coupling reaction. This reaction couples an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The general reaction scheme is as follows:
Starting Materials: 3-Iodo-1H-indole and trimethylsilylacetylene.
Catalysts: Palladium(0) and copper(I) iodide.
Solvent: Tetrahydrofuran or dimethylformamide.
Base: Triethylamine or diisopropylethylamine.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature to 60°C.
Industrial Production Methods
While specific industrial production methods for 3-(Trimethylsilylethynyl)-1H-indole are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
3-(Trimethylsilylethynyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride (TBAF) or other fluoride sources to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: 3-(Trimethylsilyl)ethyl-1H-indole or 3-ethyl-1H-indole.
Substitution: 3-Ethynyl-1H-indole or other substituted indoles.
相似化合物的比较
Similar Compounds
3-Ethynyl-1H-indole: Lacks the trimethylsilyl group, making it less stable and less lipophilic.
3-(Trimethylsilyl)ethyl-1H-indole: Contains a saturated ethyl group instead of an alkyne, affecting its reactivity and electronic properties.
1,3,6,8-Tetrakis(trimethylsilylethynyl)pyrene: A polycyclic aromatic compound with multiple trimethylsilylethynyl groups, used in materials science for its unique optical properties.
Uniqueness
3-(Trimethylsilylethynyl)-1H-indole is unique due to the presence of both the indole core and the trimethylsilylethynyl group. This combination imparts specific chemical and physical properties, such as enhanced stability, lipophilicity, and reactivity, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
2-(1H-indol-3-yl)ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NSi/c1-15(2,3)9-8-11-10-14-13-7-5-4-6-12(11)13/h4-7,10,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYLFGLCCVYDNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]phenyl]butanoic acid](/img/structure/B2484842.png)


![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2484848.png)





![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2484857.png)
![2-(4-methoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2484858.png)
